4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline
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Overview
Description
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that contains a triazole ring substituted with a methoxyphenyl group and an aniline moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and hydrazinecarbothioamide.
Formation of Hydrazinecarbothioamide Derivative: 4-methoxyaniline is reacted with hydrazinecarbothioamide to form N-(4-methoxyphenyl)hydrazinecarbothioamide.
Acylation: The hydrazinecarbothioamide derivative is then acylated to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product undergoes cyclization to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Substitution: Finally, the thiol group is substituted with an aniline group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 4-[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]aniline.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antimicrobial agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its role in enzyme inhibition and as a ligand in receptor studies.
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as lipoxygenases by binding to the active site and preventing substrate access.
Receptor Binding: Acts as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of an aniline group.
4-Methoxyphenyl isonitrile: Contains a methoxyphenyl group but with an isonitrile functional group.
Uniqueness
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline is unique due to its combination of a triazole ring with a methoxyphenyl and aniline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-8-4-11(5-9-13)15-17-14(18-19-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVMZIBGVZNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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